4-Fluoro-3-isobutyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-isobutyl-1H-indole is a chemical compound with the molecular formula C12H14FN. It is not intended for human or veterinary use and is typically used for research purposes. This compound has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives like this compound often involves catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation . Other methods include the use of reagents such as 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound consists of a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes the compound aromatic in nature . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 4-Fluoro-3-isobutyl-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
4-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUCJMAKIQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.